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Compound of Interest

Compound Name:
1-(3-Chloro-2-hydroxy-5-

methylphenyl)ethan-1-one

CAS No.: 7507-88-2

Cat. No.: B3056895

Get Quote

Topic: Molecular Formula

(MW 170.59): A Technical Guide to Chemical Space, Reagents, and Scaffolds.

Executive Summary
The molecular formula

(Molecular Weight: 170.59 g/mol ) represents a critical "molecular homonym" in pharmaceutical
sciences.[1] It does not refer to a single entity but encompasses a diverse chemical space
containing high-value reagents, active pharmaceutical ingredient (API) intermediates, and
metabolic scaffolds.

This guide analyzes the three most scientifically significant isomers driving modern drug

development:

Benzyl Chloroformate (Cbz-Cl): The ubiquitous amine-protecting group reagent in peptide

synthesis.[2][3]
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4-Chlorophenylacetic Acid: A privileged scaffold in NSAID and agrochemical design.[1]

Methyl 4-Chlorobenzoate: A key electrophile for palladium-catalyzed cross-coupling

reactions.

Part 1: The Reagent – Benzyl Chloroformate (Cbz-
Cl)
CAS: 501-53-1 | Role: N-Terminal Protection | State: Corrosive Liquid

Benzyl chloroformate (Cbz-Cl or Z-Cl) is the most functionally critical isomer of

in medicinal chemistry. It is the source of the benzyloxycarbonyl (Cbz) group, a cornerstone of
solid-phase and solution-phase peptide synthesis.

Mechanistic Utility
The Cbz group renders amines non-nucleophilic and protects them from electrophilic attack. Its

strategic value lies in its orthogonality: unlike the acid-labile Boc group (removed by TFA) or the

base-labile Fmoc group (removed by piperidine), the Cbz group is stable to both mild acid and

base.

Deprotection Causality:

Catalytic Hydrogenolysis:

cleaves the benzyl ester bond via a radical mechanism, releasing toluene and carbamic acid
(which spontaneously decarboxylates). This is the preferred method as it proceeds under
neutral conditions.

Strong Acid: HBr in acetic acid can also cleave Cbz, but this is reserved for robust

substrates.

Standard Operating Procedure: Schotten-Baumann
Protection
Context: Protection of an amino acid (e.g., Phenylalanine).
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Reagents:

Substrate: L-Phenylalanine (10 mmol)

Reagent: Benzyl chloroformate (11 mmol, 1.1 eq)

Base:

(2M) or

Solvent: Water/Dioxane (1:1) or Water/Acetone

Protocol:

Dissolution: Dissolve amino acid in

solution at 0°C. Rationale: Low temperature suppresses the hydrolysis of the highly reactive
chloroformate.

Addition: Add Cbz-Cl dropwise over 30 minutes while maintaining pH > 9. Rationale: The

amine must remain unprotonated (nucleophilic) to attack the carbonyl of Cbz-Cl. If pH drops,

the amine protonates (

) and reaction stalls.

Quenching: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the Cbz-protected

amino acid.

Purification: Recrystallize from ethyl acetate/hexane.

Visualization: Cbz Protection Pathway
The following diagram illustrates the competitive kinetics between amine protection and

reagent hydrolysis.
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Figure 1: Kinetic competition in Schotten-Baumann conditions. High pH favors the productive

amine attack over water hydrolysis.

Part 2: The Scaffold – 4-Chlorophenylacetic Acid[4]
CAS: 1878-66-6 | Role: Pharmacophore Building Block | State: Solid

While Cbz-Cl is a tool, 4-chlorophenylacetic acid is a structural foundation. It serves as a

precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and GABA-analogs (e.g.,

Baclofen precursors).

Synthetic Relevance
The 4-chlorophenyl moiety provides metabolic stability. The chlorine atom at the para position

blocks metabolic hydroxylation (Phase I metabolism), significantly increasing the half-life of the

resulting drug compared to the unsubstituted phenylacetic acid.

Synthesis Workflow (Nitrile Hydrolysis)
A self-validating protocol for synthesizing high-purity 4-chlorophenylacetic acid from 4-

chlorobenzyl chloride.

Cyanation:

React 4-chlorobenzyl chloride with

in ethanol/water reflux.
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Checkpoint: Monitor disappearance of alkyl chloride by TLC (Hexane/EtOAc). Formation

of 4-chlorobenzyl nitrile is quantitative.

Hydrolysis:

Reflux the nitrile in 6M

for 4 hours.

Mechanism: The nitrile (

) hydrolyzes first to the amide (

), then to the carboxylic acid (

).

Isolation:

Cool to 4°C. The product precipitates as white crystals (MP: 104-106°C).

Purity Check: Dissolve in 1M NaOH; the solution should be clear. Turbidity indicates

unreacted nitrile.

Part 3: Analytical Profiling & Differentiation
Distinguishing between the isomers of

is critical during supply chain verification. The following table summarizes the key
spectroscopic signatures.
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Feature
Benzyl
Chloroformate
(Reagent)

4-
Chlorophenylacetic
Acid (Scaffold)

Methyl 4-
Chlorobenzoate
(Intermediate)

Functional Group
Chloroformate (

)

Carboxylic Acid (

)

Methyl Ester (

)

IR Carbonyl (

)

1775 cm⁻¹ (High freq,

acyl chloride

character)

1710 cm⁻¹ (Broad, H-

bonded acid)

1720 cm⁻¹ (Sharp

ester)

¹H NMR (Aliphatic)
5.2 ppm (Singlet,

next to Oxygen)

3.6 ppm (Singlet,

next to Carbonyl)

3.9 ppm (Singlet,

)

Reactivity
Violent reaction with

water/amines

Acidic; forms salts

with bases

Stable; requires

catalyst to react

Safety
Lachrymator /

Corrosive
Irritant Irritant

Part 4: Isomer Identification Logic
The following decision tree allows researchers to rapidly identify an unknown sample labeled

"C8H7ClO2" using standard lab equipment.
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Figure 2: Rapid qualitative analysis workflow for C8H7ClO2 isomers.

References
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.

Berichte der deutschen chemischen Gesellschaft. Link (Foundational paper on Cbz-Cl).

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

(Comprehensive review of Cbz stability and removal).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3056895/docs?utm_src=pdf-body-img#molecular-formula-c8h7clo2-and-molecular-weight-170-59
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1002%2Fcber.19320650722
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr800323s
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056895?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (2024). PubChem Compound Summary for

CID 15880, 4-Chlorophenylacetic acid. Link

Sigma-Aldrich. (2024). Benzyl Chloroformate Safety Data Sheet. Link

Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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